molecular formula C20H30N2O3S B10955587 Methyl 4-cyano-5-(dodecanoylamino)-3-methylthiophene-2-carboxylate

Methyl 4-cyano-5-(dodecanoylamino)-3-methylthiophene-2-carboxylate

Cat. No.: B10955587
M. Wt: 378.5 g/mol
InChI Key: FKQBMGGMLWQIKI-UHFFFAOYSA-N
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Description

Methyl 4-cyano-5-(dodecanoylamino)-3-methylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a dodecanoylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-5-(dodecanoylamino)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Attachment of the Dodecanoylamino Side Chain: This step involves the acylation of the thiophene ring with dodecanoyl chloride in the presence of a base.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-(dodecanoylamino)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various esters or amides.

Scientific Research Applications

Methyl 4-cyano-5-(dodecanoylamino)-3-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-5-(dodecanoylamino)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and the dodecanoylamino side chain play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyano-5-(dodecanoylamino)-3-methylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    4-Cyano-5-dodecanoylamino-3-methylthiophene-2-carboxylic acid methyl ester: Another similar compound with slight variations in the functional groups.

Uniqueness

Methyl 4-cyano-5-(dodecanoylamino)-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H30N2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

methyl 4-cyano-5-(dodecanoylamino)-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C20H30N2O3S/c1-4-5-6-7-8-9-10-11-12-13-17(23)22-19-16(14-21)15(2)18(26-19)20(24)25-3/h4-13H2,1-3H3,(H,22,23)

InChI Key

FKQBMGGMLWQIKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C(C(=C(S1)C(=O)OC)C)C#N

Origin of Product

United States

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